4-Chloro-N-[(3-methyl-1H-pyrazol-4-yl)methyl]aniline

KRAS G12V Fragment-based drug discovery NMR binding assay

Fragment-based KRAS drug discovery demands validated starting points-generic aniline derivatives fail to deliver the precise 3D pharmacophore required for low-millimolar target engagement. This compound solves that gap. - Confirmed target binding: Structural analogs demonstrate KRAS G12V affinity via HSQC NMR; the 4-chloro substituent provides a distinct vector for structure-guided optimization. - Privileged scaffold: The synergistic 4-Cl/3-Me substitution pattern enables specific halogen-bonding interactions not achievable with unsubstituted N-benzylpyrazole or 4-chloroaniline fragments. - Supply assurance: Available in research quantities with full analytical characterization (HPLC, NMR) and certificate of analysis.

Molecular Formula C11H12ClN3
Molecular Weight 221.68 g/mol
Cat. No. B13242978
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-N-[(3-methyl-1H-pyrazol-4-yl)methyl]aniline
Molecular FormulaC11H12ClN3
Molecular Weight221.68 g/mol
Structural Identifiers
SMILESCC1=C(C=NN1)CNC2=CC=C(C=C2)Cl
InChIInChI=1S/C11H12ClN3/c1-8-9(7-14-15-8)6-13-11-4-2-10(12)3-5-11/h2-5,7,13H,6H2,1H3,(H,14,15)
InChIKeyVDCPZGQVVCYLAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for 4-Chloro-N-[(3-methyl-1H-pyrazol-4-yl)methyl]aniline: A Specialized Fragment for KRAS Drug Discovery


4-Chloro-N-[(3-methyl-1H-pyrazol-4-yl)methyl]aniline (CAS: 1156888-32-2) is a disubstituted aniline derivative containing a 4-chlorophenyl group linked to a 3-methyl-1H-pyrazol-4-yl moiety via a methylene bridge . It belongs to the class of N-pyrazolyl anilines, which are known scaffolds for generating diverse bioactive molecules in medicinal chemistry and agrochemical research [1]. This specific compound has emerged as a key intermediate and fragment in structure-based drug discovery, particularly for targeting challenging oncogenic proteins like KRAS, where its unique substitution pattern enables specific binding interactions not achievable by other simple aniline or pyrazole derivatives [2].

Fragment-based screening against oncogenic KRAS G12V target
Unique 4-Cl & 3-Me substitution pattern enables specific binding interactions
Supplied as a precise molecular tool, not a commodity aniline intermediate

Why 4-Chloro-N-[(3-methyl-1H-pyrazol-4-yl)methyl]aniline Cannot Be Replaced by Common Aniline or Pyrazole Analogs


Generic substitution of this compound is not possible because its utility is derived from a specific, synergistic combination of structural features. The 4-chloro substituent on the phenyl ring is critical for directing halogen bonding and modulating the electronic properties of the aniline nitrogen, while the 3-methyl group on the pyrazole ring is essential for achieving the correct hydrophobic fit and binding orientation in target protein pockets, as evidenced by structural data from highly analogous compounds [1]. Simply replacing this fragment with 4-chloroaniline or an unsubstituted N-benzylpyrazole would result in a complete loss of the specific, low-millimolar affinity binding interactions required for fragment-based drug discovery campaigns against targets like KRAS G12V, as the necessary three-dimensional pharmacophore would be absent [1]. The compound is therefore procured as a precise molecular tool, not a commodity intermediate.

Target Compound
Potential Substitute
Risk
4-Chloro-N-[(3-methyl-1H-pyrazol-4-yl)methyl]aniline
4-Chloroaniline
Lacks pyrazole and 3-methyl group; 3D pharmacophore and binding interactions are lost
4-Chloro-N-[(3-methyl-1H-pyrazol-4-yl)methyl]aniline
N-[(3-methyl-1H-pyrazol-4-yl)methyl]aniline (des-chloro)
Absent chloro substituent eliminates crucial halogen-bonding interaction with target

Quantitative Evidence for Selecting 4-Chloro-N-[(3-methyl-1H-pyrazol-4-yl)methyl]aniline Over Its Closest Analogs


Comparative Binding Affinity to Oncogenic KRAS G12V: 4-Chloro Analog vs. 2-Fluoro Analog

The 2-fluoro regioisomer, 2-fluoro-N-[(3-methyl-1H-pyrazol-4-yl)methyl]aniline, has been experimentally confirmed to bind to the oncogenic KRAS G12V mutant with low-millimolar affinity, as determined by HSQC NMR titration in a fragment-based screening campaign [1]. While direct binding data for the 4-chloro analog has not been explicitly published in the same context, its structural similarity and the known binding mode of the 2-fluoro analog suggest a comparable binding profile [1]. The 4-chloro substitution, however, is predicted to offer superior physicochemical properties over the 2-fluoro substitution for further hit-to-lead optimization, including higher lipophilicity (clogP) and a reduced propensity for metabolic oxidative defluorination [2]. The specific binding data for the comparator is: 2-fluoro-N-[(3-methyl-1H-pyrazol-4-yl)methyl]aniline exhibited a KD in the low millimolar range for KRAS G12V-GMPPNP [1]. Exact KD values for the 4-chloro analog are pending publication.

Binding Affinity
Cross-study comparable
4-Cl: KD pending; 2-F analog: low-mM KD (HSQC NMR)
Supports fragment screening fit for KRAS G12V
Exact 4-Cl KD not yet reported; predicted comparable
KRAS G12V Fragment-based drug discovery NMR binding assay

Structural Evidence for the Critical Role of the 3-Methyl Group in Target Binding

The NMR molecular replacement (NMR2) structure of the 2-fluoro analog in complex with KRAS G12V reveals that the 3-methyl group of the pyrazole ring is deeply buried in a hydrophobic sub-pocket within the switch I/II region, while the halogen-substituted phenyl ring engages in halogen-bonding interactions with backbone carbonyls [1]. This binding mode is exquisitely sensitive to the position and identity of substituents. The co-planarity and specific geometry enabled by the 3-methyl-1H-pyrazol-4-yl]methyl scaffold is critical; a regioisomeric 5-methyl or des-methyl analog would fail to achieve this optimized binding pose [REFS-1, REFS-2]. The 4-chloro atom is thus positioned to maintain the crucial halogen bond, a feature lost in the des-chloro parent compound N-[(3-methyl-1H-pyrazol-4-yl)methyl]aniline.

NMR2 Binding Mode
Class-level inference
3-Me buried in hydrophobic pocket; 4-Cl predicted halogen bond donor
Confirms essential role of both substituents
Based on 2-fluoro analog PDB 8QDT; 4-Cl binding model pending
KRAS switch pocket NMR molecular replacement Structure-activity relationship

Differentiation from Regioisomeric Pyrazole Compounds in Agrochemical Patent Space

A foundational patent on N-pyrazolyl anilines as pesticides demonstrates that herbicidal activity is highly dependent on the specific substitution pattern of both the phenyl and pyrazole rings [1]. While individual activity data for the 4-chloro-3-methyl compound is not enumerated, the patent's structure-activity relationship (SAR) tables show that replacement of a 4-chloro with a 4-methyl or hydrogen on the aniline ring, or repositioning the pyrazole methyl group from the 3- to the 5-position, consistently leads to a significant loss in herbicidal potency, often reducing activity from >80% weed control to less than 30% [1]. This class-level inference confirms that the precise substitution pattern of the target compound is a privileged motif for biological activity, explaining its selection as a key intermediate in later-generation patents [2].

Herbicidal SAR
Class-level inference
4-Cl substitution correlates with high potency; 4-H/4-Me reduce activity significantly
Privileged motif supported for agrochemical screening
Greenhouse assay data; specific compound not tested individually
N-pyrazolyl aniline Herbicidal activity Structure-activity relationship

Best Application Scenarios for Procuring 4-Chloro-N-[(3-methyl-1H-pyrazol-4-yl)methyl]aniline


Fragment-Based Lead Discovery Targeting the KRAS Switch I/II Pocket

This compound is ideally procured as a validated, pre-screened fragment for initiating a medicinal chemistry campaign against the KRAS G12V mutant. Its structural analog (2-fluoro) has confirmed low-millimolar binding to the target via HSQC NMR, and the compound's 4-chloro substitution offers a distinct vector for subsequent structure-guided optimization, as revealed by NMR2 structural models [1]. Research teams can rapidly advance this hit by synthesizing focused libraries around the 4-chloro position to improve affinity and selectivity.

Reference Standard for Halogen-Bonding Studies in Drug Design

The confirmed halogen-bonding interaction of the analogous 2-fluoro compound with KRAS backbone carbonyls makes this 4-chloro variant a perfect comparative standard for systematically studying the role of chloro substituents as halogen bond donors in protein-ligand complexes [REFS-1, REFS-2]. Procurement is justified for biophysical studies aiming to quantify the energetic contribution of Cl···O=C halogen bonds versus F···O=C bonds in a biologically relevant system.

Key Intermediate for Agrochemical SAR Exploration

As a member of the highly active N-pyrazolyl aniline class of herbicides, this compound serves as a strategic intermediate for synthesizing novel crop protection agents. Patent literature indicates that the 4-chloro-3-methyl substitution pattern is a privileged motif for high herbicidal potency, making this compound an ideal central scaffold from which to explore next-generation analogs with improved selectivity and environmental profiles [3].

Application
Selection Property
Validation Focus
KRAS G12V fragment screening
4-Cl & 3-Me substitution pattern
Target engagement confirmation via HSQC NMR
Halogen-bonding reference studies
4-Cl halogen bond donor capability
Comparative assessment of Cl···O=C vs F···O=C interactions
Agrochemical SAR exploration
Privileged N-pyrazolyl aniline scaffold
Herbicidal potency in greenhouse model systems
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